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molecular formula C3H4S2 B8566573 1,2-Dithiole CAS No. 288-26-6

1,2-Dithiole

Cat. No. B8566573
M. Wt: 104.20 g/mol
InChI Key: PCGDBWLKAYKBTN-UHFFFAOYSA-N
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Patent
US06835844B2

Procedure details

First, 80.0 g (0.63 mol) of 3-chloropropionic acid chloride was added dropwise to a solution of 65.0 g (0.21 mol) of the dithiol compound (2-a-21), prepared in EXAMPLE 6, dissolved in 320 g of toluene at 100° C. in 30 minutes. They were allowed to react at 110° C. for 6 hours, with stirring. The reaction mixture was cooled to 25° C., to which 689 g of a 5% aqueous solution of sodium hydrogen carbonate (0.42 mol as sodium hydrogen carbonate) was added. The resultant mixture was stirred for 30 minutes, and treated with 800 g of toluene for extraction. The extract organic phase (toluene solution) was washed with 500 g of pure water 3 times, and the separated organic phase was taken out after the aqueous phase was confirmed to turn neutral. It was distilled under a vacuum to be concentrated while removing toluene, to obtain 80.0 g of a lightly yellowish, transparent liquid as a crude product. The crude product thus prepared was purified by silica gel column chromatography (developing solvent: toluene/chloroform: 90/10), to obtain 82.2 g (0.17 mol) of 2,2′-bi[4-(3-chloropropionyl-thiomethyl)-1,3-dithiolan, which was a lightly yellowish, transparent liquid.
Name
4-(3-chloropropionyl-thiomethyl)-1,3-dithiolan
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
65 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.42 mol
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
320 g
Type
solvent
Reaction Step Six
Quantity
800 g
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
ClC[CH2:3][C:4](Cl)=[O:5].S1[CH:11]=[CH:10]CS1.[C:12](=[O:15])([O-])[OH:13].[Na+].ClCC[C:20](SCC1CSCS1)=[O:21]>C1(C)C=CC=CC=1>[CH2:4]1[O:5][CH:20]([CH:12]2[O:15][CH2:11][CH2:10][O:13]2)[O:21][CH2:3]1 |f:2.3|

Inputs

Step One
Name
4-(3-chloropropionyl-thiomethyl)-1,3-dithiolan
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCC(=O)SCC1SCSC1
Step Two
Name
Quantity
80 g
Type
reactant
Smiles
ClCCC(=O)Cl
Name
Quantity
65 g
Type
reactant
Smiles
S1SCC=C1
Step Three
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.42 mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
320 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Seven
Name
Quantity
800 g
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared in EXAMPLE 6
CUSTOM
Type
CUSTOM
Details
to react at 110° C. for 6 hours
Duration
6 h
ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
The extract organic phase (toluene solution) was washed with 500 g of pure water 3 times
DISTILLATION
Type
DISTILLATION
Details
It was distilled under a vacuum
CONCENTRATION
Type
CONCENTRATION
Details
to be concentrated
CUSTOM
Type
CUSTOM
Details
while removing toluene
CUSTOM
Type
CUSTOM
Details
to obtain 80.0 g of a lightly yellowish, transparent liquid as a crude product
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography (developing solvent: toluene/chloroform: 90/10)

Outcomes

Product
Name
Type
product
Smiles
C1COC(O1)C2OCCO2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.17 mol
AMOUNT: MASS 82.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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